![molecular formula C18H25N3O2 B2922728 N-(1-cyano-1-cyclopropylethyl)-2-{cyclopentyl[(furan-2-yl)methyl]amino}acetamide CAS No. 1423883-81-1](/img/structure/B2922728.png)
N-(1-cyano-1-cyclopropylethyl)-2-{cyclopentyl[(furan-2-yl)methyl]amino}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1-cyclopropylethyl)-2-{cyclopentyl[(furan-2-yl)methyl]amino}acetamide (CCPA) is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. CCPA belongs to the class of small molecule inhibitors that target protein-protein interactions, which play a crucial role in various biological processes.
Wirkmechanismus
N-(1-cyano-1-cyclopropylethyl)-2-{cyclopentyl[(furan-2-yl)methyl]amino}acetamide inhibits the interaction between STAT3 and its associated proteins by binding to the SH2 domain of STAT3. This binding disrupts the formation of the STAT3 dimer, which is essential for its transcriptional activity. This disruption leads to the inhibition of downstream signaling pathways, which are involved in cell proliferation, survival, and angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anticancer properties, this compound has also been shown to have anti-inflammatory effects. This compound inhibits the expression of pro-inflammatory cytokines, such as IL-6 and TNF-alpha, by targeting the STAT3 signaling pathway. This inhibition leads to the suppression of inflammation, which is a crucial factor in various diseases, including cancer, autoimmune disorders, and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyano-1-cyclopropylethyl)-2-{cyclopentyl[(furan-2-yl)methyl]amino}acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized in the lab. It has high solubility in water, which makes it easy to use in various assays. However, this compound also has some limitations. It has low bioavailability, which limits its efficacy in vivo. It also has low selectivity, which can lead to off-target effects.
Zukünftige Richtungen
There are several future directions for the research on N-(1-cyano-1-cyclopropylethyl)-2-{cyclopentyl[(furan-2-yl)methyl]amino}acetamide. One of the most significant directions is the optimization of its pharmacokinetic properties to improve its efficacy in vivo. This optimization can be achieved by modifying the chemical structure of this compound or by developing new drug delivery systems. Another direction is the identification of new targets for this compound. Although this compound has shown promising results in targeting the STAT3 pathway, there may be other protein-protein interactions that can be targeted by this compound. Finally, the development of new assays and screening methods can help to identify new compounds that are similar to this compound and have potential therapeutic applications.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various scientific research applications. Its potential as a therapeutic agent in cancer treatment and its anti-inflammatory properties make it an attractive candidate for further research. However, its low bioavailability and low selectivity are significant limitations that need to be addressed. The future research on this compound should focus on optimizing its pharmacokinetic properties, identifying new targets, and developing new screening methods.
Synthesemethoden
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-{cyclopentyl[(furan-2-yl)methyl]amino}acetamide involves the reaction of cyclopentylamine with furfural to form N-[(furan-2-yl)methyl]cyclopentylamine. This intermediate compound is then reacted with N-cyano-N-cyclopropyl ethylamine and chloroacetyl chloride to yield this compound. The synthesis of this compound is a multi-step process that requires careful optimization to obtain the desired product in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-1-cyclopropylethyl)-2-{cyclopentyl[(furan-2-yl)methyl]amino}acetamide has shown promising results in various scientific research applications. One of the most significant applications of this compound is its potential as a therapeutic agent in cancer treatment. This compound has been shown to inhibit the growth of cancer cells by targeting the interaction between the transcription factor STAT3 and its associated proteins. This interaction is essential for the survival and proliferation of cancer cells, and this compound has been shown to disrupt this interaction, leading to cancer cell death.
Eigenschaften
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[cyclopentyl(furan-2-ylmethyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-18(13-19,14-8-9-14)20-17(22)12-21(15-5-2-3-6-15)11-16-7-4-10-23-16/h4,7,10,14-15H,2-3,5-6,8-9,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSHGLCGTSMPMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CN(CC2=CC=CO2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2922645.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2922646.png)
![4-([4-(Trifluoromethyl)pyridin-2-yl]sulfanyl)pyridin-3-amine](/img/structure/B2922647.png)
![2-[(4-Methylcyclohexyl)amino]ethanol](/img/structure/B2922648.png)
![5-nitro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2922650.png)

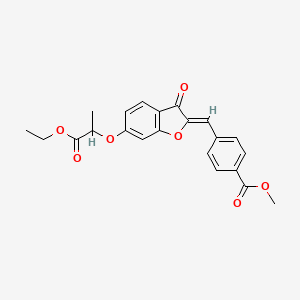
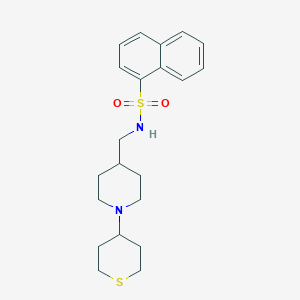
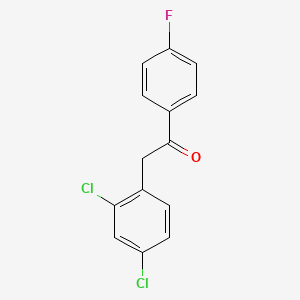
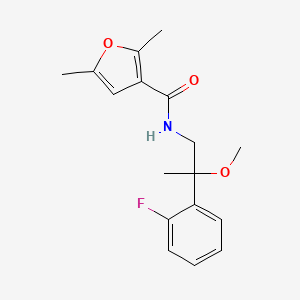
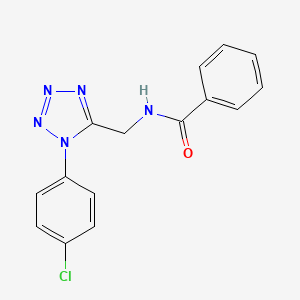
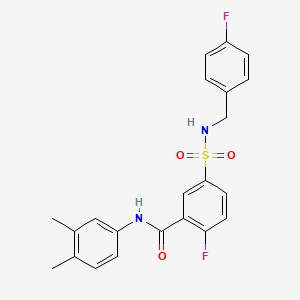
![Methyl 3-(1-(2-amino(1,2,4)triazolo[1,5-a]pyrimidin-7-yl)ethoxy)-2-thiophenecarboxylate](/img/structure/B2922667.png)
